N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- Researchers have explored the antitumor potential of compounds containing pyrazole rings. For instance, Rajendran et al. synthesized derivatives related to this compound and evaluated their antitumor activity against different cell lines . Further investigations could focus on understanding the underlying mechanisms and optimizing its efficacy.
- Novel insecticides targeting the ryanodine receptor (RyR) are of interest. Some diphenyl-1H-pyrazole derivatives, including those with cyano substituents, have been designed and synthesized for potential insecticidal activity . Further studies could explore their effectiveness against specific insect pests.
- The intermediate 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine is used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds act as selective and orally active dipeptidylpeptidase 4 inhibitors, potentially serving as antidiabetic agents .
- Pyrazole-bearing compounds have demonstrated potent antileishmanial and antimalarial effects. Successful synthesis of hydrazine-coupled pyrazoles has been reported, warranting further investigation into their therapeutic potential .
- Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Although not directly related to the compound , derivatives of indole (which shares some structural features with pyrazoles) have diverse biological and clinical applications . Exploring any analogous effects in the context of plant growth and development could be intriguing.
Antitumor Activity
Insecticidal Properties
Antidiabetic Agents
Antileishmanial and Antimalarial Activities
Plant Hormone Analog
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that they may interact with a variety of targets.
Mode of Action
Similar compounds have been reported to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms . This dual property might influence the interaction of the compound with its targets.
Biochemical Pathways
Derivatives of similar compounds have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects.
Action Environment
The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-10-8-14(23-22-10)24-6-4-12(5-7-24)21-15(25)11-2-3-13(20-9-11)16(17,18)19/h2-3,8-9,12H,4-7H2,1H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCDJFFPMWRLCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide |
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